molecular formula C14H20BFO2 B13495316 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13495316
M. Wt: 250.12 g/mol
InChI Key: XBQRKXINKYLHBN-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a substituted phenyl group. The presence of the ethyl and fluorine substituents on the phenyl ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Ethyl-2-fluorophenylboronic acid+PinacolThis compound\text{4-Ethyl-2-fluorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 4-Ethyl-2-fluorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethyl-2-fluorophenyl)methanamine
  • (4-Ethyl-2-fluorophenyl)methanamine hydrochloride
  • (4-Ethyl-2-fluorophenyl)(methyl)sulfane

Uniqueness

2-(4-Ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct chemical properties and reactivity. The presence of the ethyl and fluorine substituents further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C14H20BFO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-(4-ethyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO2/c1-6-10-7-8-11(12(16)9-10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3

InChI Key

XBQRKXINKYLHBN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC)F

Origin of Product

United States

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